molecular formula C13H10IN3O B6350851 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 1426142-82-6

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No. B6350851
CAS RN: 1426142-82-6
M. Wt: 351.14 g/mol
InChI Key: MQHNRUBGCDGIQM-UHFFFAOYSA-N
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Description

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is an organic compound that is used in a variety of scientific research applications. It is a substituted imidazopyrimidine, which is a heterocyclic aromatic compound containing nitrogen and sulfur. The compound is an important building block in the synthesis of various pharmaceuticals and other compounds. The compound has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

1. Fluorometric Analysis in Biological Materials

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has been used in the fluorometric determination of similar compounds in biological materials, such as serum, urine, and feces. This process involves extraction and subsequent fluorometric analysis, enabling studies of absorption, metabolism, and excretion (Kaiser & Forist, 1975).

2. Optical Properties and Sensor Applications

The compound's derivatives have shown interesting optical properties, such as fluorescence intensity variations with different substitutions, making them suitable as fluorescent sensors. For instance, a derivative acted as a selective fluorescent sensor for zinc ions, a significant application in environmental monitoring (Rawat & Rawat, 2018).

3. Enhancement of Fluorescence Intensity

Studies on 3-hydroxymethyl derivatives of imidazo[1,2-a]pyridines and pyrimidines, related to this compound, revealed that specific groups can enhance fluorescence intensity. This enhancement is valuable in the development of biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

4. Crystal Structure Analysis

Research on similar imidazo[1,2-a]pyridine derivatives has provided insights into their crystal structures, aiding in understanding the molecular interactions and properties critical for various applications, including drug design and material science (Dhanalakshmi et al., 2018).

5. Antineoplastic Activity

Derivatives of imidazo[1,2-a]pyrimidine have been synthesized and shown to possess antineoplastic activity, suggesting potential applications in cancer therapy (Abdel-Hafez, 2007).

6. Application in Chemical Detoxification

Specific derivatives have been utilized for the chemical detoxification of harmful substances like mercury chloride, indicating potential environmental and health safety applications (Sharma et al., 2018).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, indicating that they interact with multiple biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms, such as intermolecular π–π stacking, which leads to the creation of j-type aggregates in the solid state . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic effects . This suggests that the compound might have similar effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives have been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action might be influenced by various environmental factors, such as temperature, pH, and the presence of certain catalysts.

properties

IUPAC Name

3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNRUBGCDGIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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